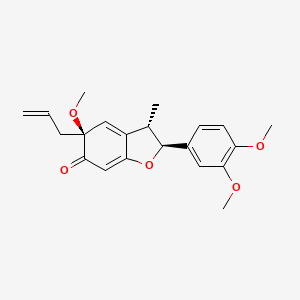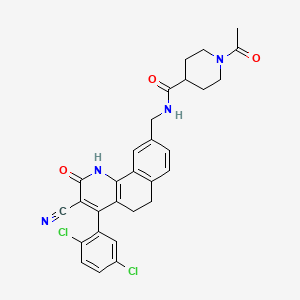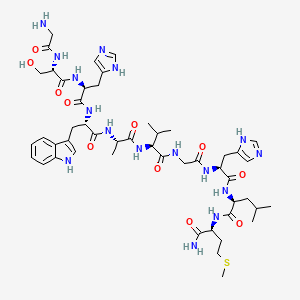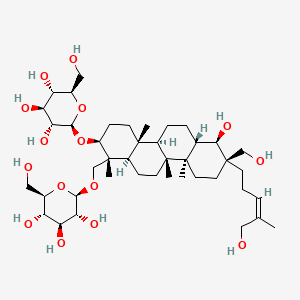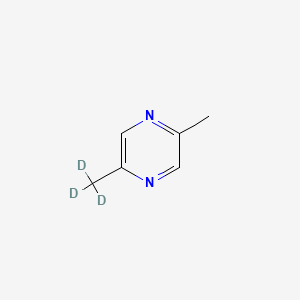![molecular formula C20H6Br2N2Na2O9 B12384505 disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate involves several steps. The starting material, fluorescein, undergoes bromination to introduce bromine atoms at the 4’ and 5’ positions. This is followed by nitration to add nitro groups at the 2’ and 7’ positions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to remove the nitro groups, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted xanthene compounds .
Scientific Research Applications
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence microscopy.
Biology: Employed as a stain for cell and tissue samples, particularly for collagen and cell granules.
Medicine: Utilized in histological staining to differentiate between various cell types and structures.
Industry: Applied in the textile industry as a dye and in the production of colored materials
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding alters the optical properties of the compound, making it useful as a fluorescent marker. The pathways involved include interactions with cellular components that result in fluorescence emission under specific wavelengths of light .
Comparison with Similar Compounds
Similar Compounds
Eosin Y: Another xanthene dye with similar staining properties but different chemical structure.
Fluorescein: The parent compound of Eosin B, used extensively in fluorescence microscopy.
Rhodamine B: A related dye with distinct fluorescence characteristics
Uniqueness
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination and nitration pattern, which imparts distinct optical properties and makes it particularly effective for certain staining applications .
Properties
Molecular Formula |
C20H6Br2N2Na2O9 |
|---|---|
Molecular Weight |
624.1 g/mol |
IUPAC Name |
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChI Key |
QGAYMQGSQUXCQO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


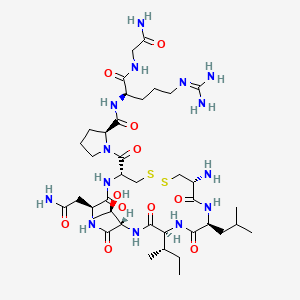
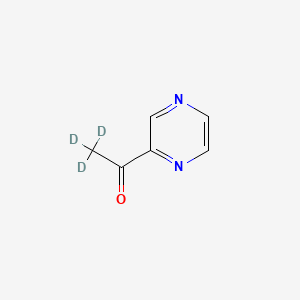
![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
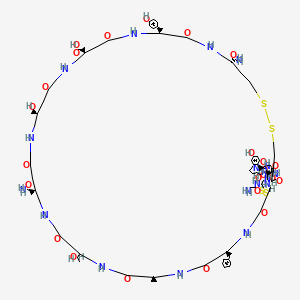
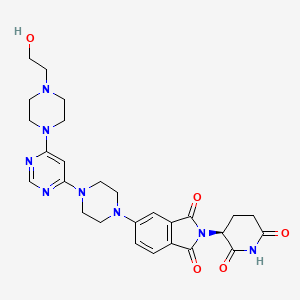
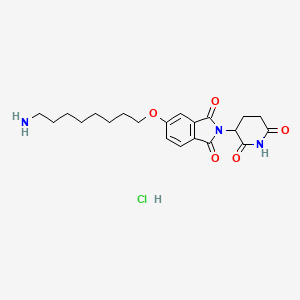
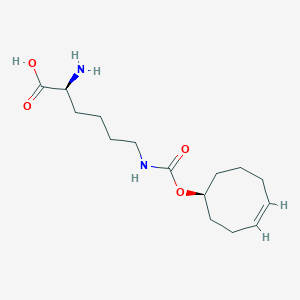
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
